molecular formula C7H12O3 B176631 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 17205-02-6

Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No. B176631
CAS RN: 17205-02-6
M. Wt: 144.17 g/mol
InChI Key: KTVUZBJHOAPDGC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the CAS Number: 17205-02-6 and a molecular weight of 144.17 . It is a liquid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxycyclobutanecarboxylate is C7H12O3 . This indicates that it contains seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives play a significant role in various chemical reactions and synthesis processes. For instance, ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates undergo hydrolysis and decarboxylation, yielding tetraalkoxycyclobutanecarbonitriles. These reactions are influenced by factors like temperature and pH, leading to the formation of rearranged six-membered ring compounds or acyclic acetals of α-keto esters (Ooms, Bos, Scheeren, & Nivard, 1977). Additionally, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in producing the antihistamine drug Quifenadine, results in carbenium ion rearrangements, forming 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems (Puriņš et al., 2020).

Polymer Chemistry and Material Synthesis

Ethyl 3-hydroxycyclobutanecarboxylate derivatives are also significant in polymer chemistry and material synthesis. They serve as monomers in free radical polymerization, producing materials like poly(methyl 1-bicyclobutanecarboxylate), which exhibits excellent thermal stability and optical clarity (Drujon, Riess, Hall, & Padías, 1993). These compounds are synthesized from 1,1-cyclobutanedicarhoxylic acid and can undergo various polymerization conditions.

Medicinal Chemistry

In medicinal chemistry, ethyl 3-hydroxycyclobutanecarboxylate derivatives serve as building blocks for synthesizing complex molecules. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives are synthesized via a one-pot multi-component reaction, demonstrating their importance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Crystal Engineering and Supramolecular Chemistry

Ethyl 3-hydroxycyclobutanecarboxylate derivatives are utilized in crystal engineering and supramolecular chemistry. For instance, the solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives, along with their alcoholysis derivatives, are studied in the context of crystal engineering, showcasing their relevance in forming complex molecular structures (Ayala-Hurtado et al., 2007).

Safety And Hazards

Ethyl 3-hydroxycyclobutanecarboxylate has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers I found a paper titled "Efficient asymmetric synthesis of ethyl ®-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent" . While this paper does not directly discuss Ethyl 3-hydroxycyclobutanecarboxylate, it does involve the synthesis of a similar compound, ethyl ®-3-hydroxybutyrate, which might be of interest.

properties

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxycyclobutanecarboxylate

CAS RN

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-hydroxycyclobutanecarboxylate
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Citations

For This Compound
4
Citations
JA Caputo, R Fuchs - Tetrahedron Letters, 1967 - Elsevier
… Using the NaI04 reoxidation procedure and catalytic amounts of Ru04, we have oxidized ethyl 3-hydroxycyclobutanecarboxylate to ethyl 3ketocyclobutanecarboxylate in 78% yield. …
Number of citations: 64 www.sciencedirect.com
DG Lee, M van den Engh - Organic Chemistry, 1973 - Elsevier
… ethyl 3-hydroxycyclobutanecarboxylate (19) was converted to ethyl 3-ketocyclobutanecarboxylate (20) in 78% yield. Normally such oxidations at a 4-membered ring proceed in much …
Number of citations: 22 www.sciencedirect.com
M van den Engh - 1971 - ourspace.uregina.ca
The kinetics of the oxidation of alcohols and ethers by ruthenium tetroxide in aqueous perchloric acid solutions have been investigated. At low acidities (0.9-6.6 M HC104) the empirical …
Number of citations: 3 ourspace.uregina.ca
X Li, X Ze, S Zhou, Z Hu, C He, Y Jia, L Liu… - Journal of Medicinal …, 2023 - ACS Publications
… Intermediate 49 (1 mmol) and PPh 3 (1.5 mmol) were dissolved in THF (7 mL), and ethyl 3-hydroxycyclobutanecarboxylate or (−)-ethyl (R)-2-hydroxypropionate (1.2 mmol) was added. …
Number of citations: 2 pubs.acs.org

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